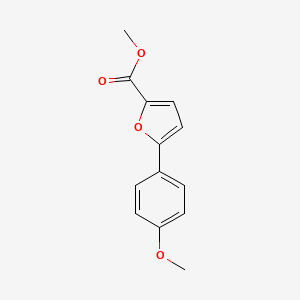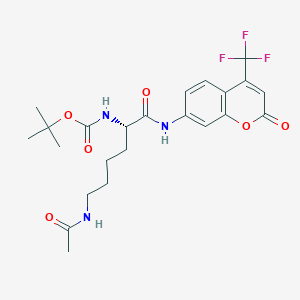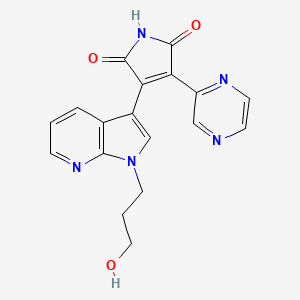
GSK-3beta Inhibitor XI
Overview
Description
GSK-3beta Inhibitor XI (GSK-3β XI) is a novel inhibitor of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that plays a key role in regulating numerous cellular processes, including cell cycle progression, gene expression, and metabolism. GSK-3β XI has been developed as a potential drug target to treat a wide range of diseases, including Alzheimer’s disease, diabetes, and cancer.
Scientific Research Applications
-
Cancer Treatment
- GSK-3beta inhibitors have been explored for their effects in cancer treatment . They have been shown to have a regulatory role in apoptosis, cell cycle, DNA repair, tumor growth, invasion, and metastasis . For instance, Elraglusib (9-ING-41), a selective small-molecule inhibitor of GSK-3beta, has been found to reduce the expression of immune checkpoint molecules PD-1, TIGIT, and LAG-3 and enhance CD8+ T cell cytolytic killing of melanoma cells .
-
Alzheimer’s Disease Treatment
- GSK-3beta inhibitors could be used in the treatment of Alzheimer’s disease . Studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function . For instance, a novel GSK-3 inhibitor was found to have a dual impact on amyloid and tau alterations and improved neuronal survival in vivo .
-
Parkinson’s Disease Treatment
-
Inflammation Treatment
-
Type-II Diabetes Treatment
-
Osteoblast Differentiation
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
-
Aging and Cellular Senescence
- GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Immune Disorders
-
Atherosclerosis
- GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Heart Disease
- GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been tested for their effects on mood and behavior disorders . Over the last decade, a range of newly developed GSK-3 inhibitors of diverse chemotypes and inhibition modes has been developed . Even more conspicuous is the dramatic increase in the indications that were tested from mood and behavior disorders .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been explored for their effects on neurodegeneration and brain injury . Clinical and pre-clinical studies were largely expanded uncovering new mechanisms and novel insights into the contribution of GSK-3 to neurodegeneration and central nerve system (CNS)-related disorders .
-
Aging and Cellular Senescence
- GSK-3 has been linked to aging and cellular senescence . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Immune Disorders
-
Atherosclerosis
- GSK-3beta inhibitors have been linked to the treatment of atherosclerosis . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
-
Heart Disease
- GSK-3beta inhibitors have been linked to the treatment of heart disease . GSK-3beta inhibitors could be used in the treatment of human key diseases, such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and so on, due to the multi-role of GSK-3beta in the hepatic glycolysis regulation, cell signaling pathways, and phosphorylation of various proteins .
properties
IUPAC Name |
3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEJZKULWCZIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434343 | |
| Record name | GSK-3beta Inhibitor XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3beta Inhibitor XI | |
CAS RN |
626604-39-5 | |
| Record name | GSK-3beta Inhibitor XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



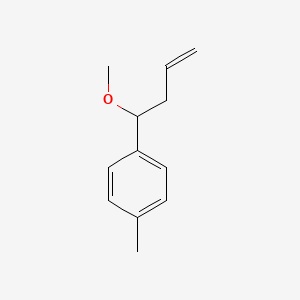
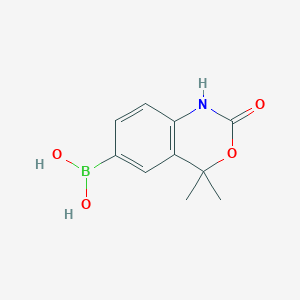
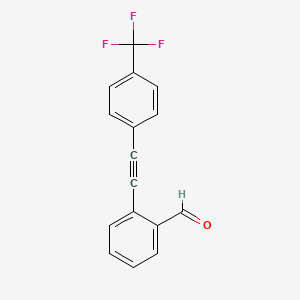
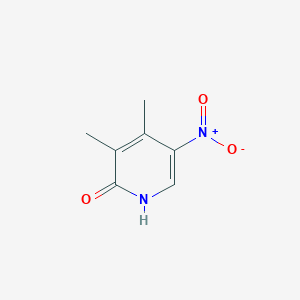
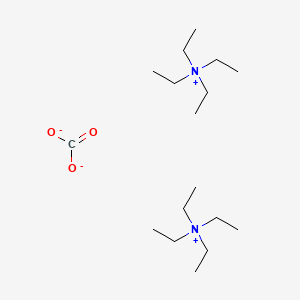
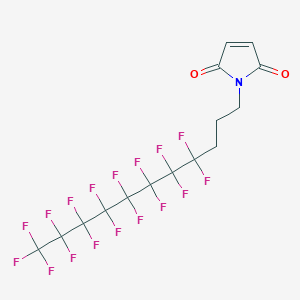
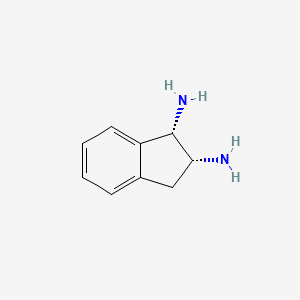
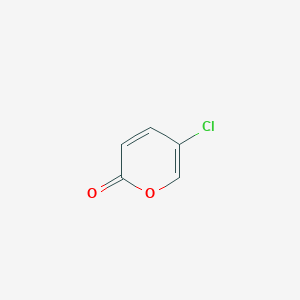
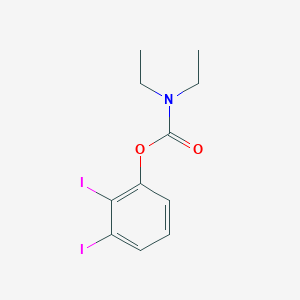

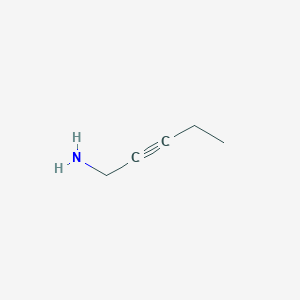
![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)
